

Application Note: cGAS-IN-2 for Western Blot Analysis of p-IRF3

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic double-stranded DNA (dsDNA), a hallmark of viral infections and cellular damage.[1] Upon binding to dsDNA, cGAS catalyzes the synthesis of the second messenger cyclic GMP-AMP (cGAMP).[2] cGAMP then binds to and activates STING, an endoplasmic reticulum-resident protein. This activation triggers a signaling cascade culminating in the phosphorylation of TANK-binding kinase 1 (TBK1) and subsequently the interferon regulatory factor 3 (IRF3).[2][3] Phosphorylated IRF3 (p-IRF3) dimerizes, translocates to the nucleus, and induces the transcription of type I interferons and other pro-inflammatory cytokines, mounting an anti-viral and anti-tumor response.[2][3]

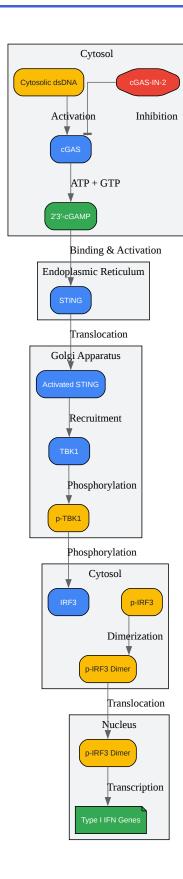
Given its central role in immunity, the cGAS-STING pathway is a key target for therapeutic intervention in various diseases, including autoimmune disorders, cancer, and infectious diseases. cGAS-IN-2 is a potent and specific small-molecule inhibitor of human cGAS, which acts by competing with the substrates ATP and GTP in the catalytic pocket of cGAS. This application note provides a detailed protocol for utilizing cGAS-IN-2 to inhibit the cGAS-STING pathway and subsequently measure the levels of phosphorylated IRF3 (at Ser396) using Western blot analysis.





Signaling Pathway









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